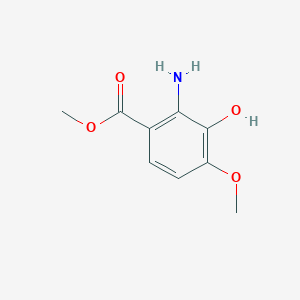

Methyl 2-amino-3-hydroxy-4-methoxybenzoate

Vue d'ensemble

Description

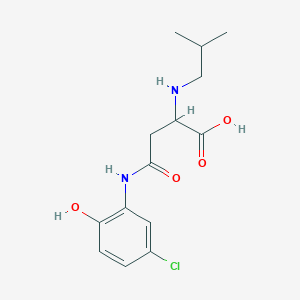

“Methyl 2-amino-3-hydroxy-4-methoxybenzoate” is a chemical compound with the molecular formula C9H11NO4 . It has an average mass of 197.188 Da and a monoisotopic mass of 197.068802 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information, such as 3D models, may be available in specialized chemical databases .Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 357.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 169.9±27.9 °C . Its index of refraction is 1.583, and it has a molar refractivity of 50.8±0.3 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Related Compounds

- Methyl 2-amino-3-hydroxy-4-methoxybenzoate and its derivatives are used in the synthesis of various compounds with potential biological activity. For example, certain derivatives have been synthesized and evaluated as antimitotic agents and tubulin inhibitors. These compounds target tubulin at the colchicine binding site and lead to apoptotic cell death, indicating their potential in cancer treatment research (Romagnoli et al., 2008).

Applications in Polymer Technology

- Benzoic acid and its derivatives, including this compound, have been investigated as dopants for polyaniline. These dopants significantly alter the properties of polyaniline, such as its conductivity and thermal stability, which is crucial in advanced polymer technologies (Amarnath & Palaniappan, 2005).

Antibacterial Applications

- Derivatives of this compound have been investigated for their antibacterial properties. For instance, zinc complexes of benzothiazole-derived Schiff bases, including 2-amino-4-methoxy derivatives, have demonstrated antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).

Photodynamic Therapy for Cancer Treatment

- Compounds derived from this compound have potential applications in photodynamic therapy for cancer treatment. Research on zinc phthalocyanine derivatives, for example, indicates their effectiveness as photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Enzymatic Interactions and Biochemical Studies

- The interaction of this compound and its derivatives with various enzymes has been a subject of study. For instance, research on a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida has provided insights into the biochemical pathways and potential applications in bioremediation and biochemical synthesis (Bernhardt et al., 1973).

Mécanisme D'action

Target of Action

Methyl 2-amino-3-hydroxy-4-methoxybenzoate is a synthetic compound that has been shown to be active against gram-negative bacteria and soil bacteria . It has also been shown to have activity against Staphylococcus aureus . The primary target of this compound is the enzyme enoyl reductase, which is involved in fatty acid synthesis and cell membrane integrity .

Mode of Action

The compound’s mode of action may be due to its ability to inhibit the enzyme enoyl reductase . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the integrity of the bacterial cell membrane. By inhibiting this enzyme, the compound disrupts the synthesis of fatty acids, leading to impaired cell membrane function and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . This pathway is crucial for the production of lipids that make up the bacterial cell membrane. Inhibition of enoyl reductase disrupts this pathway, leading to impaired cell membrane function and bacterial cell death .

Pharmacokinetics

These properties can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of this compound is the inhibition of the enzyme enoyl reductase, leading to impaired fatty acid synthesis and cell membrane function . This results in the death of the bacterial cells, making the compound effective against certain types of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its efficacy. Additionally, the presence of other compounds or drugs can potentially interact with this compound, affecting its action .

Analyse Biochimique

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving Methyl 2-amino-3-hydroxy-4-methoxybenzoate are not well characterized. It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could potentially influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well known. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

methyl 2-amino-3-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGAIEVOBDWSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid](/img/structure/B2995750.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2995751.png)

![(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2995755.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B2995758.png)

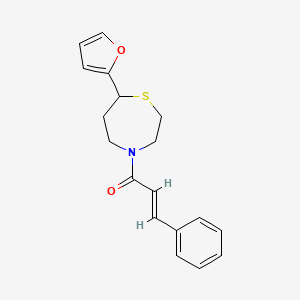

![N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide](/img/structure/B2995759.png)

![5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2995760.png)

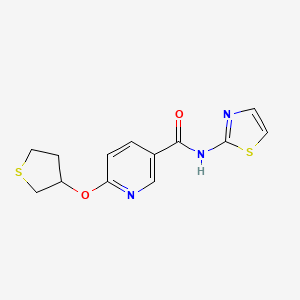

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2995762.png)

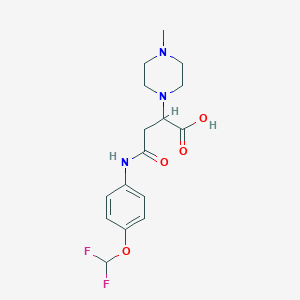

![methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2995766.png)